molecular formula C8H9NO2 B140505 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone CAS No. 135450-43-0

1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone

Cat. No. B140505
M. Wt: 151.16 g/mol
InChI Key: HQJHOZUEJWJPKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the creation of complex molecules with specific functional groups. For instance, the synthesis of [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone was achieved and found to be a potent in vitro inhibitor of aldose reductase, suggesting a method for creating bioactive molecules . Similarly, the synthesis of 6-Hydroxy-2H-pyran-3(6H)-onyl-hexoses as potential precursors of disaccharides indicates a process for creating functionalized synthones that could be applied to the synthesis of related pyridine compounds .

Molecular Structure Analysis

The molecular structure of compounds closely related to "1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone" has been studied using various techniques. For example, the crystal and molecular structure of a chloropyridin methanone compound was characterized by X-ray diffraction (XRD), which provided detailed information about the intermolecular interactions and geometry of the molecule . This type of analysis is crucial for understanding the physical properties and reactivity of a compound.

Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives can be complex. The study on the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates, which are structurally similar to the compound of interest, revealed an unusual side reaction of hydrogenolysis of the alcohol group. Optimizing reaction conditions was key to minimizing side reactions and obtaining the desired product . This highlights the importance of careful reaction monitoring and optimization in the synthesis of pyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of functional groups such as hydroxymethyl in the compound of interest suggests certain properties like solubility, boiling point, and reactivity. The intermolecular hydrogen bonds observed in the crystal structure of a related compound suggest that "1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone" may also exhibit hydrogen bonding, which can affect its melting point and solubility .

Scientific Research Applications

Catalytic Behavior in Polymerization

1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone has been utilized in the synthesis of NNN tridentate ligands. These ligands, when coordinated with iron(II) and cobalt(II) dichloride, form complexes that exhibit significant catalytic activities in ethylene reactivity, including oligomerization and polymerization. The catalytic activity is particularly high under elevated ethylene pressure, with iron and cobalt complexes showing different levels of activity (Sun et al., 2007).

Antimicrobial Activity

A derivative of 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone, specifically 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, has demonstrated significant antimicrobial activity. Its minimum inhibitory concentration (MIC) values range from 30.2 to 43.2 μg cm-3, indicating its potential as an antimicrobial agent (Salimon et al., 2011).

Cytotoxic Studies and Docking Studies

This compound has also been synthesized for cytotoxic studies and molecular docking studies. These studies help in understanding the pharmacokinetics of the compound for potential biological applications. The research involves spectroscopic characterization, cytotoxic evaluation, and binding analysis with human serum albumin (Govindhan et al., 2017).

Memory Improvement in Mice

Derivatives of 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone have been studied for their effects on learning and memory in mice. Specifically, compounds such as Promoting Memory No.5 and No.6 showed promising results in improving learning and memory reconstruction dysfunction in mice (Zhang, 2012).

Synthesis and Characterization

There has been significant research into the synthesis and characterization of compounds related to 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone. These studies explore various synthesis methods, characterization techniques, and potential applications of these compounds in different scientific fields, such as molecular structure determination and crystallography (Jin, 2015).

Antiviral Activity

Some derivatives of 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone have been synthesized and tested for their antiviral activity. These studies explore the synthesis of new heterocyclic compounds and evaluate their effectiveness against viruses such as HSV1 and HAV-MBB (Attaby et al., 2006).

Antibacterial and Plant Growth Regulatory Activities

Several 1H-1,2,4-triazole derivatives containing the pyridine moiety, related to 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone, have been synthesized and tested for antibacterial and plant growth regulatory activities. Most compounds exhibited some level of antifungal activity and influence on plant growth (Liu et al., 2007).

Safety And Hazards

The safety data sheet (SDS) for 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone can be found online . It’s important to handle this compound with care and follow safety guidelines.

properties

IUPAC Name

1-[6-(hydroxymethyl)pyridin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(11)8-4-2-3-7(5-10)9-8/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJHOZUEJWJPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438114
Record name 1-[6-(Hydroxymethyl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone

CAS RN

135450-43-0
Record name 1-[6-(Hydroxymethyl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a THF (10 mL) solution of the silyl ether 2-Acetyl-6-(((tert-butyldimethylsilyl)oxy)methyl)pyridine (0.8 g, 3.0 mmol) was added tetrabutylammonium fluoride hydrate (870 mg, 3.3 mmol) at room temperature, and the mixture was stirred for 40 min. It was extracted with EtOAc (150 mL) and washed with water (6 mL×3) and brine (6 mL). The extract was dried over MgSO4 and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel eluted with hexane/EtOAc 4:1 to give the title compound (450 mg, 99%) as an oil. 1H NMR (CDCl3) δ 8.00 (d, 1H, J=7.2 Hz, H-3), 7.88 (m, 1H, H-4), 7.49 (d, 1H, J=7.7 Hz, H-5), 4.88 (d, 2H, J=5.0 Hz, CH2), 3.84 (d, 1H, J=3.2 Hz, OH), 2.78 (s, 3H, CH3); 13C NMR (CDCl3) δ 200.0 (CO), 159.1 (C-6), 152.7 (C-2), 138.0 (C-4), 124.4 (C-5), 120.8 (C-3), 64.3 (CH2), 26.3 (CH3).
Name
silyl ether 2-Acetyl-6-(((tert-butyldimethylsilyl)oxy)methyl)pyridine
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0.8 g
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870 mg
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10 mL
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99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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